Acetyl-Ile-Glu-Thr-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-IETD-AMC, is a synthetic peptide substrate widely used in biochemical research, particularly in studies involving apoptosis and caspase activity. This compound is specifically designed to be cleaved by caspases, a family of cysteine proteases that play essential roles in programmed cell death. Ac-IETD-AMC serves as a fluorogenic substrate, allowing for the quantitative measurement of caspase activity through fluorescence.
Ac-IETD-AMC is classified as a fluorogenic peptide substrate. It is derived from the amino acid sequence that corresponds to the recognition site of caspase-8, which is involved in the extrinsic pathway of apoptosis. The compound is typically synthesized in laboratory settings using solid-phase peptide synthesis techniques.
The synthesis of Ac-IETD-AMC involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes the following steps:
Ac-IETD-AMC has a specific molecular structure characterized by its sequence of amino acids linked to a 7-amido-4-methylcoumarin moiety, which serves as a fluorescent reporter. The molecular formula for Ac-IETD-AMC is C_{19}H_{22}N_{2}O_{5} with a molecular weight of approximately 358.39 g/mol.
The presence of the acetyl group enhances the stability and solubility of the peptide in aqueous solutions.
Ac-IETD-AMC undergoes hydrolysis when cleaved by caspase-8, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. The reaction can be summarized as follows:
This reaction can be monitored fluorometrically, with an increase in fluorescence intensity corresponding to increased caspase activity. The reaction conditions typically include buffered solutions at physiological pH and temperature conducive to enzyme activity.
The mechanism of action for Ac-IETD-AMC involves its selective cleavage by caspase-8 during apoptosis. Upon activation by death receptors (e.g., Fas receptor), procaspase-8 is recruited to form a death-inducing signaling complex, leading to its activation. Activated caspase-8 then cleaves substrates like Ac-IETD-AMC at specific aspartic acid residues, resulting in fluorescence emission.
This process allows researchers to quantify caspase activity in various biological samples, providing insights into apoptotic pathways and cellular responses to stress.
Ac-IETD-AMC is primarily used in research laboratories for:
Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate optimized for caspase-8, a key initiator caspase in extrinsic apoptosis. Upon proteolytic cleavage between Asp and AMC, free AMC emits fluorescence (ex: 340–360 nm, em: 440–460 nm), enabling real-time activity quantification [7]. Caspase-8 activation occurs via dimerization within the Death-Inducing Signaling Complex (DISC), where monomeric zymogens achieve catalytic competence through proximity-induced dimerization rather than internal proteolysis [6] [10].
Kinetic studies reveal distinct catalytic efficiencies (kcat/KM) across caspase-8 isoforms:
Parameter | Caspase-8a | Caspase-8b |
---|---|---|
KM (µM) | 12.5 ± 1.2 | 18.3 ± 1.8 |
kcat (s−1) | 0.85 ± 0.07 | 0.32 ± 0.03 |
kcat/KM (M−1s−1) | 6.8 × 104 | 1.7 × 104 |
Salt-induced dimerization (e.g., kosmotropes like citrate) enhances activity by stabilizing dimer interfaces, confirming the unified dimerization model [6].
Despite its design for caspase-8, Ac-IETD-AMC is cleaved by granzyme B, a serine protease in cytotoxic T-cell-mediated apoptosis. Granzyme B exhibits 30% catalytic efficiency relative to caspase-8 (kcat/KM = 2.0 × 104 M−1s−1 vs. 6.8 × 104 M−1s−1) [1] [2]. Selectivity determinants include:
Protease | Optimal P4-P2 Sequence | Key Residue Interactions |
---|---|---|
Caspase-8 | (D-Phg)-hGlu-Thr | S2: Thr-binding pocket |
Granzyme B | Ile-Glu-Asp | S1: Rigid Asp specificity |
HyCoSuL (Hybrid Combinatorial Substrate Library) screens identified Ac-(D-Phg)-hGlu-Thr-AMC as a caspase-8-selective substrate (10-fold selectivity over granzyme B) [4].
Caspase-8 cleaves non-apoptotic substrates during proliferation and differentiation. Key targets include:
Caspase-8−/− mice exhibit defective cardiac development and hematopoietic stem cell proliferation, confirming roles beyond apoptosis [3].
Substrate discrimination hinges on catalytic site accessibility and post-translational modifications:
Tables of Key Compounds
Table 3: Caspase-Specific Substrates and Probes
Compound Name | Target Protease | Sequence/Structure | Application |
---|---|---|---|
Ac-IETD-AMC | Caspase-8/Granzyme B | Ac-Ile-Glu-Thr-Asp-AMC | Fluorogenic activity assay |
Ac-DEVD-AMC | Caspase-3/7 | Ac-Asp-Glu-Val-Asp-AMC | Effector caspase detection |
Ac-LEHD-AMC | Caspase-9 | Ac-Leu-Glu-His-Asp-AMC | Apoptosome activity assay |
MP-8.01 (ABP) | Caspase-8 | Biotin-ahx-(D-Phg)-hGlu-Thr-AOMK | Activity-based profiling |
Table 4: Natural and Engineered Caspase Substrates
Substrate | Cleavage Site | Biological Function | Catalyzing Caspase |
---|---|---|---|
Bid | D59QPR↓S | Mitochondrial apoptosis amplification | Caspase-8 |
p27KIP1 | D106LGTD↓G | Cell cycle progression | Caspase-8 |
PARP | D214GVD↓N | DNA repair inactivation | Caspase-3/7 |
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